3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea
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Overview
Description
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea is an organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, an ethoxyphenyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, followed by the introduction of the ethoxyphenyl and tolyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
- 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(o-tolyl)urea
Uniqueness
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxyphenyl group enhances its solubility and reactivity, while the tetrazole ring provides stability and the ability to participate in various chemical reactions.
Biological Activity
The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea is a synthetic organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tetrazole ring, which is known for its stability and ability to enhance bioactivity, alongside an ethoxyphenyl group that may contribute to its pharmacological properties.
Structural Characteristics
The compound features several key structural components:
- Tetrazole Ring : Known for its bioisosteric properties, enhancing solubility and biological activity.
- Ethoxyphenyl Group : Potentially increases lipophilicity and receptor binding affinity.
- Urea Moiety : Often involved in hydrogen bonding interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess activity against various bacterial strains. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against standard Gram-positive and Gram-negative bacteria .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 2 - 16 | Strong against clinical isolates |
Reference Compound (Ciprofloxacin) | 4 - 32 | Standard antibacterial agent |
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential activity in cancer treatment. Tetrazole derivatives have been investigated for their ability to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . Preliminary studies indicate that the urea component may enhance this activity by facilitating interactions with target proteins.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). The presence of the tetrazole ring may contribute to this activity by acting as a competitive inhibitor . Research on related compounds has shown promising results in reducing inflammation markers in vitro.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The tetrazole ring mimics the structure of other biologically active molecules, allowing it to modulate enzyme activities.
- Receptor Interaction : The ethoxy and methyl groups may enhance binding affinity to specific receptors involved in inflammatory and cancer pathways.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Studies : A series of tetrazole derivatives were tested against various pathogens, showing effective inhibition comparable to established antibiotics like Ciprofloxacin.
- Antitumor Efficacy : In vitro assays demonstrated that certain tetrazole-containing ureas inhibited cell proliferation in cancer cell lines more effectively than traditional chemotherapeutics.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-3-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-19-18(25)20-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGGMTNRNNSDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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